molecular formula C12H15ClFNO B471074 (2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-77-0

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No. B471074
M. Wt: 243.7g/mol
InChI Key: OABLOMURHFGCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine” is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15ClFNO . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine” is 243.71 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the sources I found .

Scientific Research Applications

Enantioselective Synthesis

  • A novel approach for the enantioselective synthesis of furan-2-yl amines and amino acids, using oxazaborolidine-catalyzed enantioselective reduction, was developed. This method allows for precise control over the chirality of the furan-2-yl amines (Demir et al., 2003).

Synthesis in Radiochemical Studies

  • The synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, which is a coccidiostat candidate, was described. This study highlights the use of 2-chloro-6-fluoro compounds in the synthesis of labeled compounds for radiochemical analysis (Ellsworth et al., 1989).

DNA Repair Enzyme Evaluation

  • Research on evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue in vivo was conducted using synthesized 6-benzyloxy-9-(2-fluoroethyl)-9H-purin-2-yl-amine and related compounds (Schirrmacher et al., 2002).

Fluorinated Heterocyclic Compounds for Pharmacological Screening

  • A study synthesized a series of fluorinated benzimidazole derivatives for antibacterial and anti-inflammatory pharmacological screening. These compounds demonstrate the potential medicinal applications of fluorinated compounds (Binoy et al., 2021).

Crystal and Molecular Structures

  • The crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, were elucidated, showcasing the importance of structural analysis in understanding the properties and applications of these compounds (Odell et al., 2007).

Nucleophilic Displacement Reactions

  • Research into the kinetics of reactions involving substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline, which included 2-chloro- or -fluoro compounds, highlighted the role of these chemicals in complex chemical reactions (Brewis et al., 1974).

Safety And Hazards

The safety and hazards associated with “(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine” are not specified in the sources I found .

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1,4-5,9,15H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABLOMURHFGCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165816
Record name 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

CAS RN

510723-77-0
Record name 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.